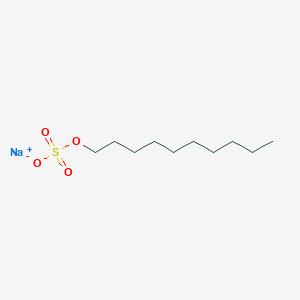

sodium;decyl sulfate

Description

Sodium decyl sulfate (C10H21SO4Na) is an anionic surfactant with a 10-carbon alkyl chain. It is widely used in detergents, emulsifiers, and biomedical applications due to its amphiphilic properties. Its critical micelle concentration (CMC)—the concentration at which micelles form—is 33 mM , making it moderately hydrophobic compared to other sodium alkyl sulfates.

Properties

IUPAC Name |

sodium;decyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZTJQQLJJCXOLP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

Sodium decyl sulfate is synthesized via esterification of decanol (C₁₀H₂₁OH) with sulfuric acid (H₂SO₄), followed by neutralization using sodium hydroxide (NaOH). The reaction proceeds in two stages:

Process Optimization

-

Temperature Control : Maintaining 75°C during sulfonation prevents decanol decomposition.

-

Acid Addition Rate : Slow addition of H₂SO₄ minimizes exothermic side reactions.

-

Neutralization pH : A pH of 8–9 ensures optimal salt formation without saponification.

Table 1: Typical Reaction Conditions for Sulfonation-Neutralization

| Parameter | Value/Range |

|---|---|

| Decanol:H₂SO₄ ratio | 1:1.2 (molar) |

| Reaction temperature | 70–80°C |

| Neutralization agent | 3 M NaOH |

| Yield | 85–92% |

Chlorosulfonic Acid Method

Synthesis Pathway

This method employs chlorosulfonic acid (ClSO₃H) as the sulfonating agent, offering faster reaction kinetics than H₂SO₄:

The resultant dodecyl sulfuric acid is neutralized with NaOH, analogous to Method 1.

Advantages and Limitations

-

Advantages :

-

Limitations :

Recrystallization and Purification

Ethanol-Water Recrystallization

Crude sodium decyl sulfate is purified via sequential recrystallization from ethanol-water mixtures:

-

Dissolve the crude product in hot ethanol (60°C).

-

Gradually add deionized water to induce crystallization.

-

Filter and dry at 50°C under vacuum.

Table 2: Impact of Recrystallization Cycles on Purity

| Recrystallization Cycles | Purity (%) | Yield (%) |

|---|---|---|

| 3 | 95.2 | 78 |

| 5 | 99.1 | 65 |

Acetone Precipitation

Alternative purification involves acetone addition to aqueous SDS solutions, reducing solubility and precipitating pure crystals:

Standardization of Sodium Decyl Sulfate Solutions

Titrimetric Analysis

Post-synthesis standardization ensures precise concentration determination:

-

Reagents :

-

0.004 M benzethonium chloride (titrant).

-

Dimethyl yellow-oracet blue indicator.

-

-

Procedure :

Calculation :

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Hydrolysis and Stability

Sodium decyl sulfate undergoes hydrolysis under specific conditions, influenced by pH and temperature:

-

Acidic Hydrolysis : In acidic environments (pH < 2.5), the sulfate ester bond cleaves, releasing decanol and sulfuric acid derivatives . This reaction is reversible but accelerates at elevated temperatures.

-

Alkaline Stability : The compound remains stable in basic conditions (pH 7–10), retaining its surfactant properties .

Kinetic Data :

| Condition | Reaction Rate Constant | Half-Life | Source |

|---|---|---|---|

| pH 2.0, 25°C | Not quantified | ~48 hours | |

| pH 7.0, 25°C | Negligible hydrolysis | Stable |

Oxidation Reactions

Sodium decyl sulfate participates in radical-mediated oxidation, similar to its longer-chain analog sodium dodecyl sulfate (SDS) :

-

Hydroxyl Radical (- OH) Attack : The sulfate group and alkyl chain react with - OH, leading to:

-

Atmospheric Lifetime : Estimated at ~19 days under simulated environmental - OH exposure .

Key Findings :

-

Oxidation is enhanced in the presence of ammonium ions due to interfacial interactions .

-

Fragmentation dominates over complete mineralization, limiting inorganic sulfate release .

Thermal Decomposition

At temperatures >192°C (melting point), sodium decyl sulfate decomposes via:

-

Sulfate Group Degradation : Releases SOₓ gases (e.g., SO₂, SO₃) .

-

Alkyl Chain Pyrolysis : Forms alkenes and shorter-chain hydrocarbons .

Safety Note :

Micellization and Surface Activity

Sodium decyl sulfate forms micelles in aqueous solutions, reducing surface tension to 33.2 mN/m at 24°C . Critical micelle concentration (CMC) varies with ionic strength:

| Ionic Strength (M) | CMC (mM) | Surface Tension (mN/m) | Source |

|---|---|---|---|

| 0.01 | 8.2 | 33.2 | |

| 0.1 | 3.5 | 29.8 |

Environmental and Catalytic Degradation

Scientific Research Applications

Biochemical Research Applications

Sodium decyl sulfate is predominantly used in biochemical laboratories for its surfactant properties. Its applications include:

- Protein Denaturation : SDS is essential in preparing samples for electrophoresis, particularly SDS-PAGE (Polyacrylamide Gel Electrophoresis). It denatures proteins, allowing them to be separated based on their molecular weight .

- Cell Lysis : It is utilized to lyse cells, facilitating the extraction of nucleic acids and proteins. This is crucial in molecular biology techniques such as RNA and DNA extraction, where SDS helps inhibit nucleases that could degrade the genetic material .

- Microscopy Techniques : In neuroscience, SDS has been applied in the CLARITY technique, which enhances tissue transparency for optical microscopy. This method allows researchers to visualize brain structures without significant loss of protein integrity .

Industrial Applications

Sodium decyl sulfate finds utility in various industrial processes:

- Detergents and Cleaners : As a powerful surfactant, it is incorporated into household and industrial cleaning products, enhancing their ability to remove dirt and grease .

- Pharmaceutical Formulations : SDS acts as a delivery aid in drug formulations, improving the solubility and absorption of poorly soluble drugs. It enhances transepidermal and gastrointestinal absorption, making it valuable in topical and oral medications .

Environmental Applications

The environmental impact of sodium decyl sulfate has been a subject of research:

- Biodegradability : Studies indicate that SDS is highly biodegradable by various bacteria, with degradation rates exceeding 90% within 24 hours. This property makes it less harmful in wastewater treatment processes compared to other surfactants .

- Pollution Control : Its use in oil dispersants highlights its role in environmental remediation efforts. SDS can help disperse oil spills, facilitating microbial degradation of hydrocarbons .

Case Studies and Research Findings

Several studies have documented the effectiveness of sodium decyl sulfate across various applications:

- A study highlighted the use of SDS-coated magnetic nanoparticles (MNPs) for solid-phase extraction (SPE) methods. This approach demonstrated high extraction yields and efficiency due to the surfactant's ability to modify surface properties .

- Research on the solubilization characteristics of different surfactants found that sodium decyl sulfate significantly enhanced the solubility of carvedilol phosphate across varying pH levels, indicating its potential in pharmaceutical applications .

Mechanism of Action

The primary mechanism of action of sodium decyl sulfate is its ability to reduce surface tension and form micelles in aqueous solutions . This property allows it to solubilize hydrophobic compounds and disrupt lipid membranes, making it effective in applications such as detergents and cell lysis . The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts with and disrupts the structure, leading to solubilization or denaturation .

Comparison with Similar Compounds

Sodium Alkyl Sulfates of Varying Chain Lengths

Sodium alkyl sulfates differ primarily in alkyl chain length, which directly impacts hydrophobicity, CMC, and functional efficacy.

Key Findings :

- CMC Trend : Longer alkyl chains reduce CMC due to increased hydrophobicity. Sodium decyl sulfate (C10) has a CMC ~10× higher than sodium dodecyl sulfate (C12) .

- Biological Efficacy : In swarming inhibition studies, sodium decyl sulfate outperformed sodium octyl sulfate (C8) but was less effective than sodium tetradecyl sulfate (C14) .

Structural Analogs: Sulfate vs. Sulfonate

Sodium decyl sulfate (C10 sulfate) and sodium decyl sulfonate (C10 sulfonate) share similar alkyl chains but differ in headgroup chemistry:

Key Findings :

- The sulfonate group’s higher charge density increases ionic interactions, leading to higher aggregation numbers and stronger polymer binding .

Application-Specific Comparisons

Vesicle Stabilization in Catanionic Systems

In studies comparing sodium decyl sulfate (SdS) and sodium dodecyl sulfate (SDS) with cetylpyridinium bromide (CPB):

- CMC : SDS (8.3 mM) forms micelles at lower concentrations than SdS (33 mM) .

- Vesicle Stability : SDS/CPB systems form more stable vesicles due to better molecular packing from the longer C12 chain .

Emulsion Stabilization

- Sodium decyl sulfate (C10) destabilizes dodecane-in-water emulsions but can be restabilized with additional cationic surfactants (e.g., CTAB). In contrast, sodium dodecyl sulfate (C12) stabilizes emulsions at lower concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.